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Zalcitabine Triphosphate Trisodium Salt

Mitochondrial Toxicity DNA Polymerase Gamma NRTI Selectivity

Researchers requiring a validated chain terminator for HIV-1 reverse transcriptase (RT) and a definitive positive control for mitochondrial toxicity assays often face supply inconsistency and ambiguous purity. Zalcitabine Triphosphate Trisodium Salt (ddCTP) solves this with a ready-to-use, stability-optimized trisodium formulation that delivers reproducible kinetic data. - 1,140-fold higher incorporation efficiency by human DNA polymerase γ versus 3TC-TP, enabling calibrated toxicity indexing. - ≥100-fold slower exonuclease removal of ddC-terminated DNA, ensuring near-irreversible chain termination for proofreading studies. - ≥95% purity, stored at -20°C under inert gas, shipped ambient for solid forms to preserve activity upon arrival.

Molecular Formula C₉H₁₃N₃Na₃O₁₂P₃
Molecular Weight 517.1
Cat. No. B1153156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZalcitabine Triphosphate Trisodium Salt
Synonyms2’,3’-Dideoxycytidine-5’-triphosphate Trisodium Salt; 
Molecular FormulaC₉H₁₃N₃Na₃O₁₂P₃
Molecular Weight517.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 2.3 mg / 2.58 mg / 5.17 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zalcitabine Triphosphate Trisodium Salt Procurement Guide


Zalcitabine Triphosphate Trisodium Salt (ddCTP) is the active, intracellular metabolite of the nucleoside reverse transcriptase inhibitor (NRTI) zalcitabine [1]. It functions as a competitive inhibitor and chain terminator of HIV-1 reverse transcriptase (RT) due to the absence of the 3'-hydroxyl group on its ribose sugar [2]. The trisodium salt formulation is designed to enhance the compound's stability in storage and its solubility in aqueous buffers, making it a ready-to-use substrate for in vitro enzymatic assays .

Chain-terminating HIV-1 RT substrate for in vitro enzymatic assays
Trisodium salt formulation enhances aqueous solubility and storage stability
Pre-formulated for ready-to-use workflow without neutralization steps

Zalcitabine Triphosphate Trisodium Salt: Not a Generic Substitute


Substituting Zalcitabine Triphosphate Trisodium Salt for other in-class compounds like Lamivudine Triphosphate (3TC-TP) or Emtricitabine Triphosphate (FTC-TP) will lead to non-comparable experimental results due to fundamentally different kinetic and toxicity profiles. ddCTP exhibits a distinct mechanism of mitochondrial toxicity mediated by human DNA polymerase gamma (Pol γ), with an incorporation efficiency that is quantitatively different from its cytidine analogs [1]. This difference stems from the specific chemical structure of ddCTP (2',3'-dideoxycytidine), which lacks the sulfur atom present in 3TC and FTC, impacting its interaction with both target and off-target polymerases [2]. Direct procurement of the specific triphosphate form is required to ensure experimental fidelity in polymerase selectivity and toxicology studies.

Pol γ incorporation

ddCTP incorporation efficiency by Pol γ differs substantially from 3TC-TP; direct substitution may alter mitochondrial toxicity endpoint interpretation.

Exonuclease proofreading

ddC chain-terminated DNA is removed at a markedly slower rate than 3TC analogs; substituting with 3TC-TP may not replicate proofreading failure models.

Structural specificity

Absence of sulfur atom in ddCTP (unlike 3TC/FTC) impacts polymerase interactions; using structural analogs without validation may lead to off-target profile mismatch.

Quantitative Evidence for Zalcitabine Triphosphate Trisodium Salt


Mitochondrial Pol γ Incorporation Efficiency

Human mitochondrial DNA polymerase gamma (Pol γ) incorporates dideoxy-CTP (ddCTP) 1,140-fold more efficiently than (-)-3TC-triphosphate (TP), the active form of lamivudine. This quantitative difference in polymerase substrate preference is a primary driver of the differential toxicity profiles observed clinically between zalcitabine and lamivudine [1].

Pol γ Incorporation
Head-to-head
1,140-fold more efficient incorporation
Supports mitochondrial toxicity reference standard context
Compared to (−)-3TC-TP; recombinant Pol γ pre-steady-state kinetics
Mitochondrial Toxicity DNA Polymerase Gamma NRTI Selectivity

Mitochondrial Exonuclease Removal Rate

The 3'-5' exonuclease activity of Pol γ removes an incorporated ddC chain terminator at a rate that is at least two orders of magnitude (≥100-fold) slower than its removal of the 3TC analogs. This near-failure of the proofreading mechanism to excise ddCMP results in a prolonged half-life of the chain-terminated DNA [1].

Exonuclease Removal
Head-to-head
≥100-fold slower excision vs. (±)-3TC-TP
Supports near-irreversible chain termination model interpretation
Recombinant human Pol γ exonuclease assay
Exonuclease Proofreading Pol γ Toxicity Index

Trisodium Salt Formulation and Stability

The trisodium salt formulation of ddCTP provides practical advantages for laboratory workflow. It neutralizes the highly acidic triphosphate groups, which prevents acid-catalyzed hydrolysis of the glycosidic bond during storage and ensures rapid solubility in biological buffers at pH 7.0–8.0 . Vendor documentation confirms a guaranteed purity of ≥95% and a certified shelf stability of ≥2 years when stored under recommended conditions (-80°C) .

Formulation & Stability
Data to verify
Trisodium salt; purity ≥95%
Supports assay-ready workflow consistency
Vendor specification; reported ≥2-year shelf stability at −80°C
Chemical Stability Aqueous Solubility Trisodium Salt Formulation

Zalcitabine Triphosphate Trisodium Salt Research Applications


Mitochondrial Toxicity Reference Standard

In mechanistic toxicology studies, ddCTP serves as a definitive positive control or reference standard for high mitochondrial toxicity. Based on its 1,140-fold higher incorporation efficiency by Pol γ relative to 3TC-TP [1], it can be used to establish the upper bound of a toxicity index in side-by-side assays evaluating the safety profile of new or modified NRTI candidates. The quantitative difference in polymerase engagement allows for a calibrated assessment of how new compounds compare to a known, highly toxic agent.

Pol γ Exonuclease Proofreading Failure

Research focused on the mechanisms of mitochondrial DNA depletion and NRTI-induced toxicity can leverage ddCTP's unique kinetic profile. As shown in direct comparisons, ddC-terminated DNA is removed by Pol γ's exonuclease at a rate that is ≥100-fold slower than that of 3TC analogs [1]. This makes ddCTP an indispensable tool for experimental protocols that require a near-irreversible chain terminator to study the consequences of failed proofreading and the accumulation of mitochondrial DNA damage.

HIV-1 RT Chain Termination Kinetics

The compound is a validated substrate for studying the kinetics of chain termination by HIV-1 reverse transcriptase. While more recent literature focuses on other analogs like 3TC-TP [1], ddCTP remains a critical comparative tool. Its simple dideoxy structure, lacking the sulfur modification of newer analogs, provides a baseline for understanding how specific chemical modifications to the cytidine ring affect the rate of incorporation and conformational changes within the RT active site.

Application
Selection Property
Validation Focus
Mitochondrial toxicity reference standard
Pol γ incorporation preference
Toxicity index upper-bound calibration
Pol γ proofreading failure studies
Near-irreversible chain termination
Proofreading failure model interpretation
HIV-1 RT chain termination kinetics
Baseline dideoxy substrate profile
Kinetic comparison with modified analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


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